Cas no 925-17-7 (Bis(2-chloroethyl) Succinate)
Bis(2-chloroethyl) Succinate Chemical and Physical Properties
Names and Identifiers
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- Butanedioic acid,1,4-bis(2-chloroethyl) ester
- bis(2-chloroethyl) butanedioate
- 925-17-7
- SCHEMBL9601098
- 1,4-BIS(2-CHLOROETHYL) BUTANEDIOATE
- DTXSID60287411
- NSC-50941
- bis(2-chloroethyl) succinate
- NSC50941
- Bis(2-chloroethyl) Succinate
-
- Inchi: 1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2
- InChI Key: AOAPSSUUVWPWIA-UHFFFAOYSA-N
- SMILES: ClCCOC(CCC(=O)OCCCl)=O
Computed Properties
- Exact Mass: 242.011
- Monoisotopic Mass: 242.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- Density: 1.277
- Boiling Point: 329.2°Cat760mmHg
- Flash Point: 136.9°C
- Refractive Index: 1.462
Bis(2-chloroethyl) Succinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B418918-100mg |
Bis(2-chloroethyl) Succinate |
925-17-7 | 100mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B418918-250mg |
Bis(2-chloroethyl) Succinate |
925-17-7 | 250mg |
$ 362.00 | 2023-04-18 | ||
| TRC | B418918-500mg |
Bis(2-chloroethyl) Succinate |
925-17-7 | 500mg |
$ 689.00 | 2023-04-18 | ||
| TRC | B418918-1000mg |
Bis(2-chloroethyl) Succinate |
925-17-7 | 1g |
$ 1090.00 | 2022-06-07 | ||
| TRC | B418918-1g |
Bis(2-chloroethyl) Succinate |
925-17-7 | 1g |
$ 1252.00 | 2023-04-18 |
Bis(2-chloroethyl) Succinate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on Bis(2-chloroethyl) Succinate
Bis(2-chloroethyl) Succinate: Chemical Properties, Applications, and Recent Research Developments
Bis(2-chloroethyl) succinate, with the CAS number 925-17-7, is a significant compound in the field of chemical and pharmaceutical research. This organic compound, characterized by its ester functional group and two chloroethyl substituents, has garnered attention due to its versatile applications and potential in various scientific domains. The molecular structure of Bis(2-chloroethyl) succinate consists of a succinic acid backbone modified with two 2-chloroethyl groups, which imparts unique reactivity and chemical properties.
The synthesis of Bis(2-chloroethyl) succinate involves the reaction between succinic acid derivatives and 2-chloroethanol under controlled conditions. This process requires precise stoichiometric control and optimal reaction conditions to ensure high yield and purity. The compound's stability under different environmental conditions, such as temperature and pH, is another critical factor that influences its applicability in various industrial and laboratory settings.
In recent years, Bis(2-chloroethyl) succinate has been extensively studied for its potential applications in drug development and biotechnology. One of the most notable areas of research is its use as an intermediate in the synthesis of bioactive molecules. The presence of both chloroethyl groups makes it a valuable precursor for creating more complex structures, including those relevant to medicinal chemistry. For instance, researchers have explored its role in developing novel therapeutic agents targeting specific biological pathways.
Moreover, Bis(2-chloroethyl) succinate has shown promise in the field of materials science. Its ability to form stable esters with various functional groups allows for the creation of polymers with tailored properties. These polymers find applications in coatings, adhesives, and even advanced materials used in electronics. The compound's reactivity also makes it useful in catalytic processes, where it can serve as a ligand or intermediate in chemical transformations.
Recent studies have highlighted the importance of Bis(2-chloroethyl) succinate in green chemistry initiatives. Researchers are exploring methods to synthesize this compound using environmentally friendly processes, reducing waste and energy consumption. One such approach involves the use of biocatalysts or enzymatic reactions to enhance selectivity and yield while minimizing harmful byproducts. These advancements align with global efforts to promote sustainable chemical practices.
The pharmaceutical industry has also been keen on investigating the potential therapeutic effects of Bis(2-chloroethyl) succinate derivatives. Initial studies suggest that modifications to its molecular structure can lead to compounds with anti-inflammatory, anticancer, or antimicrobial properties. For example, researchers have synthesized analogs that exhibit potent activity against certain drug-resistant pathogens. Such findings underscore the compound's significance as a building block for next-generation pharmaceuticals.
Another area of interest is the use of Bis(2-chloroethyl) succinate in agricultural applications. Its derivatives have been tested as growth regulators or soil conditioners, showing potential to improve crop yields without adverse environmental impacts. This application is particularly relevant in the context of increasing global food demand and the need for sustainable agricultural practices.
From a chemical perspective, understanding the reactivity patterns of Bis(2-chloroethyl) succinate is crucial for optimizing its use in various synthetic pathways. Researchers have employed computational methods to predict reaction outcomes and identify optimal conditions for different transformations. These computational approaches complement experimental work, providing a more comprehensive understanding of the compound's behavior under diverse conditions.
The safety profile of Bis(2-chloroethyl) succinate is another critical consideration in its application across different industries. While it does not pose significant health risks under normal handling conditions, proper precautions must be taken to prevent exposure during synthesis or use. Safety data sheets (SDS) provide essential guidelines for storage, handling, and disposal, ensuring that workers are protected while maintaining operational efficiency.
In conclusion, Bis(2-chloroethyl) succinate (CAS no: 925-17-7) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and agriculture. Its unique molecular structure and reactivity make it a valuable intermediate in synthetic chemistry, while recent research continues to uncover new possibilities for its use. As scientific understanding progresses, the potential applications of this compound are likely to expand further, reinforcing its importance in modern chemistry.
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